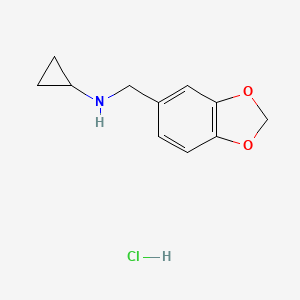

N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

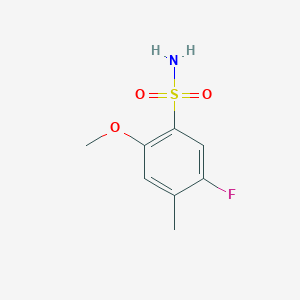

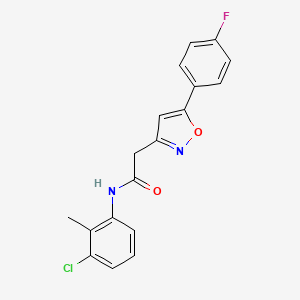

“N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide” is a derivative of indole, a significant type of heterocycle found in proteins in the form of amino acids . The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .

Synthesis Analysis

The synthesis of indole derivatives like “N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide” can be achieved through a one-pot, three-component protocol, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The indole molecule has seven positions to accommodate different substitutions . Thus, the new derivatives of the indole can be synthesized according to these seven positions .Chemical Reactions Analysis

The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Certain indole derivatives exhibit anti-inflammatory and analgesic effects:

- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1 H -indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) demonstrated anti-inflammatory and analgesic activities, along with low ulcerogenic indices compared to indomethacin and celecoxib .

Mechanism of Action

Target of Action

The primary target of N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide, also known as N-ethyl-1-(4-propan-2-yloxybenzoyl)-2,3-dihydroindole-2-carboxamide, is the mycobacterial membrane protein large 3 transporter (MmpL3) . This protein plays a crucial role in the growth of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, MmpL3, by forming hydrogen bonds . This interaction inhibits the activity of the protein, thereby affecting the growth of Mycobacterium tuberculosis . The compound’s binding profile is similar to that of the indoleamide ligand ICA38 .

Biochemical Pathways

The inhibition of MmpL3 affects the biochemical pathways involved in the growth and survival of Mycobacterium tuberculosis

Result of Action

The inhibition of MmpL3 by N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide results in the growth inhibition of Mycobacterium tuberculosis . This compound also exhibits high selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting minimal cytotoxicity .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs, is a potential future direction .

properties

IUPAC Name |

N-ethyl-1-(4-propan-2-yloxybenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-4-22-20(24)19-13-16-7-5-6-8-18(16)23(19)21(25)15-9-11-17(12-10-15)26-14(2)3/h5-12,14,19H,4,13H2,1-3H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQAYGQROGLVJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2400654.png)

![5-(hydroxymethyl)-3-(5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2400656.png)

![2-(4-Chlorobenzyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2400663.png)

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B2400668.png)